Vincamine

Description

Origin and Chemical Classification in Academic Context

Vincamine is a naturally occurring compound primarily found in the leaves of Vinca (B1221190) minor, commonly known as the lesser periwinkle. wikipedia.orgcabidigitallibrary.org It constitutes a significant portion, approximately 25–65% by weight, of the indole (B1671886) alkaloids present in this plant. wikipedia.orgcabidigitallibrary.orgnih.gov this compound has also been reported in other Vinca species, such as Vinca major and Vinca difformis, as well as in Catharanthus roseus and Crioceras longiflorus. cabidigitallibrary.orgnih.gov

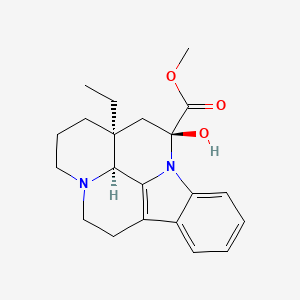

Chemically, this compound is classified as a monoterpenoid indole alkaloid. wikipedia.orgcabidigitallibrary.orgnih.gov It is also described as an alkaloid ester, an organic heteropentacyclic compound, a methyl ester, and a hemiaminal. nih.gov Its structure is functionally related to eburnamenine. nih.gov The molecular formula of this compound is C₂₁H₂₆N₂O₃, and its molecular weight is approximately 354.450 g/mol . wikipedia.orgnih.govfda.gov It exists as yellow crystals from acetone (B3395972) or methanol (B129727) with a melting point of 232-233 °C. nih.gov

Historical Perspective of Academic Investigation

Academic investigation into this compound began with its isolation from Vinca minor. Early research focused on identifying and characterizing the chemical structure of this alkaloid. Studies have explored its presence in different parts of the Vinca plant, with the leaves being identified as a primary source. cabidigitallibrary.org The biosynthesis of this compound in Vinca minor is still being investigated, although it is suggested to derive from vincadifformine (B1218849). oup.com Research has also explored the possibility of producing this compound and its analogues from endophytic fungi isolated from plants like Nerium indicum, also belonging to the Apocynaceae family. nih.gov

Historically, academic research has also investigated the pharmacological properties of this compound, including its effects on cerebral blood flow and its potential as a vasodilator. nih.govnih.govoup.compatsnap.com Studies in the 1980s explored its effects on EEG sleep patterns in humans, suggesting potential "awakening" and antidepressant actions. tandfonline.com

Significance in Contemporary Biomedical Research

In contemporary biomedical research, this compound continues to be a compound of interest, particularly for its potential therapeutic applications. Research highlights its vasodilatory and nootropic properties, making it relevant to the study of cerebrovascular disorders and cognitive function. patsnap.com Studies indicate that this compound can increase regional cerebral blood flow. nih.gov

Recent academic investigations have focused on this compound's antioxidant properties and its potential role in various pathological processes. patsnap.comresearchgate.netresearchgate.netnih.gov Research suggests this compound's antioxidant activity may contribute to protective effects on organs such as the brain, heart, liver, lung, kidney, and pancreas. nih.gov

Furthermore, there is growing academic interest in the potential anticancer properties of this compound. nih.govresearchgate.netresearchgate.net Studies have investigated its cytotoxicity against various cancer cell lines, including lung cancer cells (A549), mouse melanoma cells (B16), and human oral epidermoid carcinoma (KB) and Hep-2 cells. nih.govresearchgate.nettjnpr.org Research is exploring the mechanisms by which this compound may exert these effects, including the modulation of proteins involved in tumor growth and the induction of oxidative stress and apoptosis in cancer cells. nih.govresearchgate.netresearchgate.nettjnpr.org

Academic research is also exploring the potential of this compound in other areas, such as its effects on hepatic fibrosis, renal ischemia/reperfusion injury, and its interaction with G protein-coupled receptor 40 (GPR40) in the context of pulmonary fibrosis. researchgate.netmdpi.combohrium.com The synthesis of this compound derivatives, such as vinpocetine (B1683063), with potentially enhanced pharmacological profiles, is also an active area of research. wikipedia.orgbiorxiv.org

While the article focuses solely on the chemical compound this compound, it is worth noting that academic studies often compare or investigate this compound alongside related compounds or in the context of specific biological pathways.

Here is a summary of some research findings:

| Research Area | Key Findings (Academic Studies) | Citations |

| Cerebral Blood Flow | Increases regional cerebral blood flow. | nih.gov |

| Antioxidant Activity | Exhibits potent antioxidant activity, potentially protecting various organs from oxidative stress. | patsnap.comresearchgate.netresearchgate.netnih.gov |

| Anticancer Potential (In Vitro) | Shows cytotoxicity against various cancer cell lines (e.g., A549, B16, KB, Hep-2). Induces oxidative stress and apoptosis in cancer cells. Modulates proteins involved in tumor growth. | nih.govresearchgate.netresearchgate.nettjnpr.org |

| Hepatic Fibrosis | Investigated for effects on hepatic fibrosis. | researchgate.net |

| Renal Ischemia/Reperfusion Injury | Mitigated renal injury in experimental models, potentially through inhibition of apoptosis and modulation of signaling pathways. | mdpi.com |

| Pulmonary Fibrosis | Investigated for potential to ameliorate pulmonary fibrosis, possibly via GPR40 activation. | bohrium.com |

| Neurotransmitter Modulation | Known to modulate the release of neurotransmitters like dopamine (B1211576) and serotonin (B10506). | patsnap.com |

| EEG Sleep Patterns | Showed effects on sleep stages and REM latency in a pilot study. | tandfonline.com |

Propriétés

IUPAC Name |

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPRRQLKFXBCSJ-GIVPXCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040134 | |

| Record name | Vincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 62 mg/L @ 25 °C /Estimated/ | |

| Record name | VINCAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-12 mm Hg @ 25 °C /Estimated/ | |

| Record name | VINCAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from acetone or methanol | |

CAS No. |

1617-90-9 | |

| Record name | Vincamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincamine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vincamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vincamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/996XVD0JHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINCAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

232-233 °C | |

| Record name | VINCAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Chemical Synthesis Methodologies

Natural Biogenesis of Vincamine

This compound is a naturally occurring alkaloid isolated from the leaves of Vinca (B1221190) minor L. unimi.it. The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), including this compound, involves complex enzymatic pathways within the plant researchgate.net. While the detailed pathway specifically leading to this compound is intricate, it is understood to originate from precursors such as tryptamine (B22526) and a monoterpene derivative nih.gov.

Semi-synthetic Approaches to this compound

Semi-synthetic strategies offer an alternative to total synthesis by utilizing readily available natural alkaloids as starting materials. This approach can be advantageous from an industrial perspective as it may overcome challenges associated with establishing stereochemistry de novo unimi.it.

Conversion from Related Natural Alkaloids (e.g., Tabersonine)

A prominent semi-synthetic route to this compound involves using tabersonine (B1681870), a natural alkaloid often extracted from Voacanga africana seeds unimi.itgoogle.com. This conversion typically involves several steps, including catalytic hydrogenation, peroxidation, and rearrangement google.com.

A reported semi-synthesis from (-)-tabersonine (61) involves its conversion to vincadifformine (B1218849) (62) through catalytic hydrogenation. Subsequent treatment of vincadifformine with m-CPBA and HCl induces the formation of a hydroxyl derivative (63), which can then rearrange in a basic environment to yield (+)-vincamine (64) and 16-epi-vincamine (65). The 16-epi-vincamine can be epimerized to this compound under basic conditions unimi.it. This semi-synthetic route starting from tabersonine has been reported to achieve a total yield of approximately 50% unimi.it.

An industrialized semi-synthesis process starting from tabersonine salt has also been developed, involving catalytic hydrogenation, peroxidation, rearrangement, crystallization, and recrystallization to obtain high-purity this compound (over 99.0% content) with a total yield of 55.3% based on tabersonine google.com.

Total Synthesis Strategies

Numerous strategies have been developed for the total synthesis of this compound and its congeners unimi.it. These approaches often involve constructing the complex pentacyclic indole alkaloid skeleton from simpler starting materials.

Unified Total Synthesis of Eburnamine-Vincamine Indole Alkaloids

Efforts have been made towards unified total synthesis strategies that can provide access to multiple members of the eburnamine-vincamine alkaloid family. These strategies often focus on constructing a common core structure that can then be diversified to yield different alkaloids researchgate.netacs.org. A unified approach may involve key steps such as asymmetric hydrogenation/lactamization cascades to build the C/D rings and install critical stereochemistry researchgate.net.

Enantioselective Total Synthesis Approaches

Given the biological significance of specific enantiomers, enantioselective total synthesis is a crucial area of research for this compound rhhz.net. Many early synthetic approaches to enantioenriched eburnamine-vincamine alkaloids relied on resolution, chiral pool, or chiral auxiliary methods rhhz.net. More recent strategies have focused on catalytic asymmetric protocols to establish the required stereogenic centers rhhz.net.

One enantioselective total synthesis of (+)-vincamine utilized a Pd-catalyzed enantioselective decarboxylative allylation to form a quaternary stereogenic center and a stereoselective iminium reduction to establish the cis-C20/C21 relative stereochemistry rhhz.netresearchgate.net. Another approach involved an asymmetric Michael-type alkylation of chiral imines/secondary enamines to control the stereochemistry at the quaternary carbon center researchgate.netiupac.org.

Key Reaction Methodologies in Total Synthesis (e.g., Intramolecular Mannich Reaction, Bischler-Napieralski Reaction, Biocatalytic Baeyer–Villiger Oxidation)

Several key reaction methodologies are frequently employed in the total synthesis of this compound and related alkaloids:

Intramolecular Mannich Reaction: The intramolecular Mannich reaction is a powerful tool for constructing cyclic amine structures and has been utilized in the synthesis of natural products, including indole alkaloids unimi.itrsc.org. In this compound synthesis, this reaction can be used to form key carbon-carbon or carbon-nitrogen bonds to assemble the ring system unimi.itgoogleapis.com. An intramolecular Mannich reaction involving a dihydro-β-carboline and a silyl (B83357) ether has been used to generate an iminium salt that undergoes cyclization unimi.it.

Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is a classic method for synthesizing dihydroisoquinolines and related structures, which are relevant precursors in indole alkaloid synthesis unimi.itnih.gov. This reaction is often used to construct the C ring of the this compound skeleton, followed by reduction of the resulting iminium salt to establish the required stereochemistry rhhz.netresearchgate.netunimi.it.

Biocatalytic Baeyer–Villiger Oxidation: Biocatalytic methods, such as enzymatic Baeyer-Villiger oxidation, can be employed to achieve high enantioselectivity in the synthesis of complex molecules researchgate.netkinokuniya.co.jp. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone to an ester or a cyclic ketone to a lactone wikipedia.orgnih.gov. In the context of this compound synthesis, biocatalytic Baeyer-Villiger oxidation has been explored to establish specific stereochemistry, such as at the C14 position researchgate.netresearchgate.net.

Identification and Characterization of Synthesis Impurities

The purity of synthesized this compound is crucial, and various analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are employed for the identification and quantification of related substances and impurities unimi.itgoogle.com. Synthesis processes can generate intermediates, byproducts, and other organic impurities google.com.

Studies focusing on the semi-synthesis of (+)-vincamine from tabersonine have identified and characterized synthesis impurities unimi.itresearchgate.netresearchgate.net. HPLC analysis of crude (+)-vincamine has revealed the presence of multiple impurities unimi.itresearchgate.net. For instance, one study identified six impurities in a sample of synthesized this compound, which had a purity of approximately 90% unimi.it.

Four major impurities, present in amounts ranging from 1% to 3%, were isolated and fully characterized using spectroscopic techniques such as Electron Ionization Mass Spectrometry (EIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy unimi.it. One identified impurity was 16-epithis compound (B3156738) unimi.it. The structures of other characterized impurities were also determined unimi.it. Two additional impurities were detected at very low concentrations (around 0.053%) but were not isolated for full characterization unimi.it. These minor impurities were hypothesized to be potential by-products resulting from the over-hydrogenation of the starting material, tabersonine, leading to the reduction of a specific double bond unimi.it.

HPLC methods for measuring this compound related substances typically utilize an octadecyl bonded silica (B1680970) chromatographic column with a mobile phase often consisting of a mixture of acetonitrile (B52724) and an ammonium (B1175870) carbonate solution google.com. Detection is commonly performed using a UV detector at a wavelength such as 260 nm or 272 nm unimi.itgoogle.com. These methods aim for high separation efficiency to resolve this compound from its potential impurities and intermediates google.com.

Data from impurity analysis might be presented as follows, illustrating the this compound content and the levels of identified impurities in a synthesized batch:

| Compound | Retention Time (relative to this compound) | Amount (%) | Characterization Method |

| Impurity A | ~0.8 scribd.com | < 0.5 scribd.com | |

| Impurity B | ~0.9 scribd.com | < 0.10 scribd.com | |

| This compound | 1.0 | ~90 unimi.it | EIMS, NMR unimi.it |

| Impurity C | ~1.35 scribd.com | < 0.5 scribd.com | |

| 16-epithis compound | - | 1-3 unimi.it | EIMS, NMR unimi.it |

| Impurity 66 | - | 1-3 unimi.it | EIMS, NMR unimi.it |

| Impurity 67 | - | 1-3 unimi.it | EIMS, NMR unimi.it |

| Impurity 68 | - | 1-3 unimi.it | EIMS, NMR unimi.it |

| Unspecified Impurity | - | < 0.10 scribd.com | |

| Total Impurities | - | < 1.0 scribd.com |

Note: Relative retention times and limits for Impurities A, B, and C are based on European Pharmacopoeia standards scribd.com. Specific retention times and amounts for impurities 16-epithis compound, 66, 67, and 68 are based on a specific semi-synthesis study unimi.it.

This table illustrates the typical output of impurity profiling, showing the main product (this compound) and the levels of various identified and unspecified impurities. The characterization methods employed, such as EIMS and NMR, are essential for confirming the chemical structures of the isolated impurities unimi.it.

Vincamine Derivatives and Structure Activity Relationship Sar Studies

Structural Modification of the Vincamine Scaffold

Structural modifications of the this compound scaffold have been pursued to generate a diverse library of compounds with potentially altered or improved biological activities. This compound possesses a complex, fused ring system that allows for modifications at various positions. acs.org Approaches to structural modification include alterations to the ester group, changes to the ethyl substituent, and simplification or functionalization of the indole (B1671886) ring system. rsc.orgacs.org For instance, ring distortion strategies have been employed to create complex and diverse compounds from this compound. acs.orgnih.gov These modifications can lead to compounds with re-engineered biological activities, such as antiplasmodial effects not observed in the parent this compound. acs.orgnih.govresearchgate.net

Structure-Activity Relationships (SAR) in Biological Activity

SAR studies involving this compound derivatives aim to correlate specific structural features with observed biological activities. These investigations help identify key moieties and structural arrangements crucial for desired pharmacological effects. Modifications to the this compound core can influence various activities, including effects on cerebral blood flow, neuroprotection, and even antiproliferative properties. nih.govbiorxiv.orgbiorxiv.org

Research on Key this compound Derivatives

Research has focused on several key this compound derivatives, exploring their synthesis, pharmacological activities, and underlying mechanisms.

Vinpocetine (B1683063) as a Semisynthetic Analog

Vinpocetine (ethyl apovincaminate) is a well-known semisynthetic derivative of this compound. wikipedia.org It is synthesized from this compound, typically involving dehydration and esterification reactions. wikipedia.orgtandfonline.comnih.govchemicalbook.com Vinpocetine has been used clinically in several countries for cerebrovascular disorders. wikipedia.orgnih.govnih.gov

Vinpocetine and this compound exhibit some overlapping but also distinct mechanisms of action. Both compounds are known to influence cerebral blood flow, acting as vasodilators. patsnap.compatsnap.compatsnap.comdrugbank.commedchemexpress.com this compound's primary mechanism involves vasodilation, particularly in cerebral microcirculation, enhancing oxygen and nutrient delivery to brain cells. patsnap.compatsnap.commedchemexpress.com It also modulates neurotransmitter systems and exhibits antioxidant properties. patsnap.com

Vinpocetine's mechanism is considered multifaceted. It selectively increases cerebral blood flow and metabolism, partly by inhibiting phosphodiesterase type 1 (PDE1), which leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation. nih.govpatsnap.comnih.govpatsnap.com Vinpocetine also demonstrates neuroprotective effects, including the blockage of voltage-dependent sodium channels, reduction of intracellular calcium influx, and antioxidant activity. wikipedia.orgnih.govpatsnap.comnih.govpatsnap.com Furthermore, vinpocetine has been shown to possess anti-inflammatory properties by inhibiting NF-κB activation. nih.govnih.govpatsnap.com

While both compounds affect cerebral circulation, vinpocetine's profile includes more pronounced effects on PDE inhibition and ion channels, contributing to its neuroprotective and anti-inflammatory actions, which may differ in extent or specificity compared to this compound. nih.govnih.govpatsnap.comnih.govpatsnap.com Comparative studies in animal models have shown that vinpocetine can prevent hypoxia-induced learning deficits, while this compound showed protection at higher doses. researchgate.net

Here is a comparative overview of the proposed mechanisms of action for this compound and Vinpocetine:

| Feature | This compound | Vinpocetine |

| Primary Action | Cerebral Vasodilator | Cerebral Vasodilator, Neuroprotective, Anti-inflammatory |

| Cerebral Blood Flow | Increases, particularly microcirculation patsnap.compatsnap.commedchemexpress.com | Selectively increases patsnap.compatsnap.com |

| Enzyme Inhibition | May influence cAMP levels via PDE inhibition patsnap.com | Inhibits PDE1, increasing cGMP nih.govpatsnap.comnih.govpatsnap.com |

| Ion Channel Modulation | Not explicitly detailed in provided sources | Blocks voltage-dependent Na+ channels, reduces Ca2+ influx wikipedia.orgnih.govnih.govpatsnap.com |

| Neurotransmitter Systems | Modulates release of dopamine (B1211576) and serotonin (B10506) patsnap.com | Enhances acetylcholine (B1216132) release patsnap.compatsnap.com |

| Antioxidant Activity | Exhibits antioxidant properties patsnap.compatsnap.com | Exhibits antioxidant properties wikipedia.orgnih.govpatsnap.com |

| Anti-inflammatory | Not explicitly detailed as a primary mechanism in provided sources | Inhibits NF-κB activation nih.govnih.govpatsnap.com |

Other Synthetic Analogs and Their Preclinical Evaluation (e.g., RGH-10885, Vintoperol)

Research has also explored other synthetic analogs of this compound beyond vinpocetine. While specific detailed preclinical evaluation data for RGH-10885 and Vintoperol were not extensively found within the provided search results, the broader research landscape indicates ongoing efforts to synthesize and evaluate novel this compound derivatives for various potential therapeutic applications.

Studies have focused on designing and synthesizing this compound derivatives as potential protective agents for pancreatic β-cells in type 2 diabetes mellitus. nih.gov Some of these derivatives have shown significantly higher activity than this compound in preclinical evaluations, demonstrating potent β-cell protective effects by regulating specific signaling pathways. nih.gov For example, compounds like Vin-C01 and Vin-F03 exhibited enhanced activity compared to this compound in promoting β-cell survival and protecting against apoptosis in preclinical models. nih.gov

Furthermore, structural modifications of this compound have been explored in the context of developing new antiplasmodial agents. acs.orgnih.govresearchgate.net Ring distortion strategies have yielded compounds with potent activity against Plasmodium falciparum, an activity not present in the parent this compound. acs.orgnih.govresearchgate.net These preclinical studies highlight the potential of modifying the this compound scaffold to discover compounds with novel biological activities beyond its traditional uses.

The ongoing synthesis and preclinical evaluation of diverse this compound derivatives underscore the continued interest in leveraging the this compound scaffold for the discovery of new therapeutic agents with improved properties or novel activities.

Rational Design and Exploration of Novel this compound-Based Agents

The rational design and exploration of novel agents based on the this compound scaffold involve systematic structural modifications aimed at enhancing desired pharmacological properties or discovering new bioactivities. This process is often guided by SAR insights gleaned from previously synthesized derivatives and can be supported by computational techniques such as molecular docking.

Research findings indicate that specific structural changes can lead to altered or enhanced pharmacological effects. For instance, introducing a bromine atom at the 10 position of Vinpocetine (compound 16 in some studies) has been shown to result in an effective agent for treating ischemic conditions of the brain and heart, acting as a vasodilator rsc.org. Alterations to the ester group and the ethyl structure have also been investigated, demonstrating the importance of these moieties for activity rsc.org.

Beyond modifications aimed at improving cerebrovascular effects, rational design has led to the exploration of this compound derivatives for other therapeutic areas. A ring distortion strategy applied to this compound, for example, has successfully yielded compounds with re-engineered biological activities, including potent antiplasmodial agents effective against chloroquine-resistant Plasmodium falciparum parasites acs.orgresearchgate.netnih.gov. Notably, while this compound itself showed no significant antiplasmodial activity, distorted analogs like compound 8 (V3b) and the more potent analogue 30 (V3ss) demonstrated promising activity, highlighting the potential of structural re-engineering to unlock novel therapeutic applications acs.orgresearchgate.net. The antiplasmodial activity of compound 30 was found to prevent parasite exit from the schizont stage researchgate.net.

Another area of investigation involves this compound derivatives as potential pancreatic β-cell protective agents for type 2 diabetes mellitus. A series of designed and synthesized this compound derivatives were evaluated, and several compounds exhibited potent protective activities. Some derivatives showed significantly higher activity compared to this compound, with compounds Vin-C01 and Vin-F03 demonstrating notable EC₅₀ values in promoting β-cell survival and protecting against STZ-induced apoptosis nih.gov. Further studies suggested that their protective effects are mediated, at least in part, by regulating the IRS2/PI3K/Akt signaling pathway nih.gov.

Rational design efforts are increasingly utilizing computational tools. Molecular docking, for instance, has been employed to model the binding modes of this compound-derived compounds to specific protein targets, such as the hypocretin receptor 2 (HCRTR2). This approach can provide valuable insights to guide the design and synthesis of new analogs with improved affinity and selectivity, as demonstrated in studies exploring this compound as a template for developing HCRTR2 antagonists for potential use in treating opioid abuse nih.govacs.org.

The exploration of this compound's interaction with targets like acetylcholinesterase (AChE) and T-box 3 (TBX3) also informs rational design strategies for developing agents with potential in neuroprotection or anticancer therapy nih.gov. By understanding the structural features of this compound that are critical for binding to these targets, researchers can design derivatives with enhanced inhibitory activity.

Mechanisms of Action at the Cellular and Molecular Level

Modulation of Cerebral Vasculature and Microcirculation

A significant aspect of Vincamine's activity is its impact on the blood vessels within the brain. This compound is recognized for its vasodilatory properties, which predominantly affect the smaller blood vessels in the cerebral circulation. wikipedia.orgfishersci.cawikidata.org This vasodilation leads to an increase in cerebral blood flow, thereby enhancing the delivery of oxygen and essential nutrients to brain tissues. wikipedia.orgfishersci.ca This improvement in microcirculation is considered a key contributor to the potential cognitive benefits associated with this compound. Vinpocetine (B1683063), a synthetic derivative of this compound, is also known to increase cerebral metabolism and circulation, a mechanism largely associated with phosphodiesterase 1 (PDE1) inhibition and vasodilation. wikipedia.org

One of the established molecular targets of this compound is the enzyme phosphodiesterase 1 (PDE1). nih.govnih.gov Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgthermofisher.comnih.govnih.govguidetomalariapharmacology.orgnih.gov By inhibiting PDE1, this compound can reduce the breakdown of these crucial second messengers within cells.

Research on Vinpocetine, a derivative sharing similar mechanisms, provides detailed insights into this inhibition. Vinpocetine is described as a specific inhibitor of both basal and calmodulin-activated PDE1. wikipedia.orgthermofisher.comguidetomalariapharmacology.orgnih.govmpbio.com Studies have shown that Vinpocetine exhibits varying inhibitory affinities for different PDE1 isoforms. For instance, Vinpocetine inhibits PDE1A or PDE1B with IC₅₀ values approximately between 8 and 20 μM, while its inhibition of PDE1C is less potent, with IC₅₀ values around 40–50 μM. wikipedia.org Another study reported an IC₅₀ of 21 µM for Vinpocetine against PDE1 in isolated rabbit aorta. mpbio.comnih.gov The inhibition of PDE1 contributes to the observed vasodilation and improved cerebral circulation. fishersci.cafishersci.ca

The inhibition of phosphodiesterase by this compound leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). fishersci.ca Elevated levels of cAMP are known to induce the relaxation of smooth muscle cells in blood vessels, which is the underlying mechanism for vasodilation. fishersci.ca

Similarly, Vinpocetine's inhibition of PDE1 results in increased levels of both cAMP and cGMP. thermofisher.comnih.govfishersci.ca These cyclic nucleotides play vital roles as second messengers in various cellular processes, including the regulation of vasodilation and blood flow. fishersci.ca The prevention of cAMP and cGMP breakdown through PDE1 inhibition by compounds like Vinpocetine helps maintain the activation of downstream signaling pathways involving protein kinases and transcription factors such as CREB and SRF. nih.gov

Ion Channel Modulation

Beyond its effects on phosphodiesterases and cyclic nucleotides, this compound has also been shown to modulate the activity of ion channels, particularly voltage-gated sodium channels.

This compound acts as a blocker of voltage-gated sodium channels (VGNCs). nih.govnih.gov These channels are critical for the initiation and propagation of action potentials in neurons. Inhibition of VGNCs can influence neuronal excitability.

Comparative studies investigating this compound, Vinpocetine, and vincanol (B1683054) have examined their effects on VGNCs in rat cortical synaptosomes and voltage-clamped cortical neurons. guidetopharmacology.orgctdbase.org In these studies, this compound demonstrated the ability to block Na⁺ currents in voltage-clamped cortical neurons with an IC₅₀ value of 72 μM. guidetopharmacology.orgctdbase.org Furthermore, this compound reduced the binding of [³H]batrachotoxin, a known modulator of sodium channels, with an IC₅₀ of 1.9 μM. guidetopharmacology.orgctdbase.org Inhibition of voltage-gated sodium channels by compounds like Vinpocetine is thought to contribute to stabilizing cell membranes and reducing excessive neuronal excitability, potentially offering a protective effect against excitotoxicity by decreasing sodium influx. fishersci.ca

Table 1: Inhibition Data for this compound and Vinpocetine

| Compound | Target | Assay Type | IC₅₀ (μM) | Reference |

| This compound | Na⁺ currents (Voltage-gated Na⁺ channels) | Whole-cell patch clamp in cortical neurons | 72 | guidetopharmacology.orgctdbase.org |

| This compound | [³H]Batrachotoxin binding | Binding assay in rat cortical synaptosomes | 1.9 | guidetopharmacology.orgctdbase.org |

| Vinpocetine | PDE1A or PDE1B | In vitro inhibition assay | 8–20 | wikipedia.org |

| Vinpocetine | PDE1C | In vitro inhibition assay | 40–50 | wikipedia.org |

| Vinpocetine | PDE1 | Inhibition assay in isolated rabbit aorta | 21 | mpbio.comnih.gov |

Some research suggests that this compound and its derivatives may also interact with voltage-dependent calcium channels. Studies have indicated that Vinpocetine can affect voltage-dependent calcium channels. guidetomalariapharmacology.orgnih.gov More directly, investigations into the effects of this compound hydrochloride and pyrozalin iodide alkaloids on rabbit aortic smooth muscle cells have shown an effect on the blockage of L-type Ca²⁺ channels, leading to a reduction in intracellular Ca²⁺ concentration. nih.gov These findings suggest that the vasorelaxant effect observed with this compound and related alkaloids may, at least in part, be attributed to the blockage of potential-dependent L-type Ca²⁺ channels, and potentially also receptor-operated Ca²⁺ channels. nih.gov

Neurotransmitter System Modulation

Dopaminergic System Influence (e.g., DOPAC Levels)

Serotonergic System Influence

This compound is known to modulate the release of serotonin (B10506) patsnap.com. Serotonin (5-hydroxytryptamine) is a key monoamine neurotransmitter involved in regulating mood, cognition, appetite, and sleep wikipedia.orgnih.gov. The modulation of the serotonergic system by this compound is considered to contribute to its potential to improve cognitive functions and may have implications for mood regulation patsnap.comnih.gov. Some research reviews suggest that alkaloids, including this compound, may hold promise as natural antidepressants by modifying serotonin receptors eurekaselect.comresearchgate.net.

Acetylcholine (B1216132) Release Enhancement

This compound, or its derivatives like vinpocetine, have been reported to modulate neurotransmitter systems, particularly by enhancing the release of acetylcholine patsnap.com. Acetylcholine is a crucial neurotransmitter for learning, memory, and other cognitive processes easychem.orgmims.combmrb.ioguidetopharmacology.org. Enhancement of acetylcholine release by this compound could contribute significantly to its observed nootropic effects and its potential in addressing cognitive impairments patsnap.comnih.gov. Research suggests that this compound shows promise as a potent inhibitor of acetylcholinesterase, the enzyme that degrades acetylcholine, which could lead to increased acetylcholine levels and is a strategy used in treating Alzheimer's disease nih.govresearchgate.net.

Neurotrophin Expression and Signaling

This compound's beneficial effects may also involve the modulation of neurotrophin expression, which are proteins vital for the survival, development, and function of neurons.

Neurotrophin-3 (NT3) and Neurotrophin-4 (NT4) Expression

Information specifically linking this compound directly to the modulation of Neurotrophin-3 (NT3) and Neurotrophin-4 (NT4) expression at the cellular level was not prominently found in the search results. The search results focused more on this compound's effects on other pathways and general neuroprotective effects.

Tyrosine Receptor Kinase (Trk) Expression

Direct evidence detailing this compound's impact on Tyrosine Receptor Kinase (Trk) expression was not explicitly found in the provided search results. While TrkB is mentioned as the main receptor for brain-derived neurotrophic factor (BDNF), and a synthetic partial agonist of TrkB (LM22A-4) is discussed, a direct link between this compound and Trk expression was not established in the search outcomes wikipedia.org.

PI3K/Akt/eNOS Signaling Pathway Activation

This compound has been shown to influence the PI3K/Akt signaling pathway. Studies suggest that this compound's protective effects, such as against amyloid-β induced cell death, may involve the activation of the PI3K/Akt pathway phcog.com. This pathway is known to play a crucial role in various cellular processes, including survival, proliferation, and metabolism scienceopen.com. The PI3K/Akt pathway can mediate the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) nih.govfrontiersin.org. Research indicates that this compound's neuroprotective effects might be mediated through the PI3K/Akt/eNOS signaling pathway nih.gov.

Cerebral Metabolic Enhancement

This compound is understood to enhance cerebral metabolism, primarily through its effects on blood flow and nutrient utilization nih.gov.

Oxygen and Glucose Utilization Enhancement

This compound acts as a vasodilator, particularly affecting the small blood vessels in the brain. patsnap.com. This vasodilation facilitates increased cerebral blood flow, which in turn enhances the delivery and utilization of oxygen and glucose by neural tissues patsnap.comnih.govresearchgate.net. This is considered beneficial in conditions where cerebral blood flow is compromised patsnap.com.

ATP Level Modulation

Increased cerebral blood flow and enhanced oxygen and glucose uptake facilitated by this compound can lead to an increase in ATP levels within neurons acs.orgnih.gov. ATP is the primary energy currency of the cell, and its adequate levels are crucial for supporting neuronal activity nih.govwikipedia.org.

Antioxidant and Anti-inflammatory Mechanisms

This compound exhibits both antioxidant and anti-inflammatory properties patsnap.comresearchgate.netacs.org.

This compound's antioxidant action involves the neutralization of free radicals, which helps protect brain cells from oxidative stress and damage patsnap.com. It has been shown to reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing levels of superoxide (B77818) dismutase (SOD) and total antioxidant capacity (T-AOC) e-century.us. This compound may exert its antioxidant activity, at least in part, by activating thioredoxin reductase (TrxR) e-century.us.

In terms of anti-inflammatory effects, this compound has been observed to decrease the expression of pro-inflammatory cytokines such as IL-6, IL-8, IL-1β, and TNF-α e-century.us. It may also influence pathways like NF-κB, which is involved in inflammatory responses nih.govmdpi.com. Studies suggest that this compound's anti-inflammatory effects could be linked to its antioxidant capacity e-century.us.

Reactive Oxygen Species (ROS) and Free Radical Scavenging

This compound demonstrates antioxidant activity and can scavenge various free radicals under in vitro conditions in a dose-dependent manner. researchgate.netresearchgate.net Studies have shown that this compound can reduce reactive oxygen species (ROS) levels. selleckchem.comnih.gov For instance, in PC12 cells treated with amyloid-β 25-35, this compound significantly reduced elevated ROS levels in a dose-dependent manner. nih.gov This scavenging capacity may contribute to its protective effects against oxidative damage in various cell types, including human corneal epithelial cells and hepatocytes. researchgate.netnih.gov

Nrf2/HO-1 Pathway Activation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov Activation of this pathway is a key mechanism for cellular defense against oxidative stress and inflammation. frontiersin.org Studies in models of renal injury and Parkinson's disease have indicated that this compound treatment enhances the protein levels of Nrf2 and HO-1. researchgate.netnih.gov For example, this compound's protective effect against methotrexate-induced renal injury was associated with increased expression of Nrf2 and HO-1. frontiersin.org Similarly, in a Parkinson's disease mouse model, this compound activated the Nrf2/HO-1 pathway, contributing to the alleviation of oxidative damage. nih.gov

NF-κB Signaling Pathway Modulation (e.g., IKK Inhibition, IκB Stability)

This compound has been shown to suppress the NF-κB pathway, a central regulator of inflammatory responses. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net Modulation of this pathway can occur through various mechanisms, including effects on IκB kinase (IKK) and IκB stability. While direct evidence for this compound's effect on IKK inhibition and IκB stability is often discussed in the context of its derivative, vinpocetine nih.govnih.govgoogle.commedchemexpress.commedchemexpress.compnas.orgrsc.org, which inhibits NF-κB activation by directly targeting IKK and attenuating IKK-mediated phosphorylation of IκB, leading to increased stability of IκB rsc.org, this compound itself has been shown to repress the phosphorylation levels of key components in the NF-κB pathway, such as p65, IKKβ, and IκBα. nih.gov This repression contributes to its anti-inflammatory effects. nih.gov

TLR4-Mediated Inflammatory Response Inhibition (e.g., TLR4/MyD88/NF-κB, TLR4/IFNγ/CD44)

This compound has been reported to hinder the inflammatory cascade mediated by Toll-like receptor 4 (TLR4). researchgate.netresearchgate.netnih.gov This includes modulation of pathways involving TLR4/IFNγ/CD44 cells and potentially the TLR4/MyD88/NF-κB signaling pathway. researchgate.netnih.govresearchgate.netnih.gov Studies investigating this compound's protection against cisplatin-induced nephrotoxicity indicated that it hindered the inflammatory cascade via mediating the TLR4-IFNγ-CD44 cells pathway. researchgate.netnih.gov While research on this compound directly inhibiting the TLR4/MyD88/NF-κB pathway is less direct, its derivative vinpocetine has been shown to inhibit TLR4-mediated inflammatory responses and decrease proinflammatory cytokine release through the MyD88-dependent signaling pathway. nih.govoncotarget.com

Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-1β, IL-6)

This compound treatment can lead to a decrease in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netmdpi.comnih.govresearchgate.net This has been observed in various models of inflammation and disease. For example, this compound treatment decreased TNF-α, IL-1β, and IL-6 mRNA and protein levels in the substantia nigra of Parkinson's disease mice. nih.gov Additionally, this compound significantly downregulated the mRNA expressions of IL-1β, IL-6, and TNF-α in gastric tissue in a gastric ulcer model. researchgate.net In a study on Ehrlich's solid carcinoma, this compound administration increased the levels of TNF-α and IL-1β in tumor tissues, suggesting a pro-inflammatory effect in this context that contributes to anti-tumor activity. mdpi.comresearchgate.net

p-JNK/p-ERK Pathway Inhibition

This compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (p-JNK) and extracellular signal-regulated kinase (p-ERK) pathways. nih.gov These pathways are involved in various cellular processes, including inflammation and apoptosis. Inhibition of the p-JNK/p-ERK pathway by this compound has been observed in studies investigating its protective effects in conditions like liver injury. nih.gov

Thioredoxin Reductase Activation

This compound can activate intracellular thioredoxin reductase (TrxR) activity. nih.gove-century.us TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and protecting against oxidative stress. e-century.us Activation of TrxR by this compound can lead to the reduction of thioredoxin, subsequently decreasing oxidative stress and inhibiting inflammation. e-century.us This mechanism contributes to this compound's antioxidant and anti-inflammatory properties, as demonstrated in studies on human corneal epithelial cells. e-century.us

Apoptotic and Anti-proliferative Mechanisms in Research Models

Research indicates that this compound can trigger apoptotic and inhibit proliferative processes in various cancer models through several distinct pathways. nih.govnih.govresearchgate.netresearchgate.nettjnpr.orgnih.govtjnpr.org These mechanisms often involve the modulation of key proteins and cellular processes that regulate cell survival and death. tjnpr.orgnih.govtjnpr.orgmdpi.com

This compound has been shown to induce a decrease in mitochondrial membrane potential (ΔΨm) in cancer cells. researchgate.nettjnpr.orgnih.govtjnpr.org This disruption is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. researchgate.net Studies in human alveolar basal epithelial cell line A549 and KB and Hep-2 cancer cells have demonstrated this effect, suggesting that mitochondrial dysfunction is a key component of this compound's mechanism of action. researchgate.nettjnpr.orgnih.govtjnpr.org

Activation of caspases, particularly caspase-3 and caspase-9, is a central executioner mechanism of apoptosis. Research indicates that this compound stimulates caspase-3-dependent apoptosis. researchgate.netnih.gov In silico studies have predicted a strong interaction between this compound and caspase-3, suggesting a direct activation or potentiation of its activity. researchgate.netnih.gov Studies in A549, KB, and Hep-2 cells have shown increased caspase-3 expression and activity following this compound treatment. researchgate.nettjnpr.orgnih.govtjnpr.org While caspase-9 activation is often associated with the mitochondrial pathway, directly upstream of caspase-3, some studies on related compounds or combinations involving this compound suggest involvement of caspase-9 in the apoptotic cascade. nih.gov For instance, a study using this compound loaded in silver nanoparticles in Ehrlich solid carcinoma-bearing mice showed an increase in caspase-3 and Bax, and indicated that inflammatory markers increased the Bax/Bcl-2 ratio, releasing cytochrome c and driving caspase-9 and caspase-3 to achieve apoptosis. nih.gov

Interactive Table 1: Effect of this compound on Caspase-3 Activity in A549 Cells

| Cell Line | Treatment | Observation | Reference |

| A549 | This compound | Stimulated caspase-3 activity | researchgate.netnih.gov |

| A549 | This compound | Increased fluorescence intensity of caspase-3 activation | researchgate.net |

The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating the mitochondrial apoptotic pathway. Studies have shown that this compound treatment can modulate the Bax/Bcl-2 ratio in cancer cells. nih.govtjnpr.orgnih.govtjnpr.orgmdpi.com Specifically, this compound has been reported to up-regulate the expression of Bax and down-regulate the expression of Bcl-2 in cell lines such as KB and Hep-2, favoring the induction of apoptosis. tjnpr.orgnih.govtjnpr.org In Ehrlich solid carcinoma-bearing mice, this compound loaded in silver nanoparticles also increased Bax and decreased Bcl-2. nih.govnih.govresearchgate.net

Interactive Table 2: Effect of this compound on Bax and Bcl-2 Expression in Research Models

| Model | Treatment | Bax Expression | Bcl-2 Expression | Reference |

| KB cells | This compound | Increased | Decreased | tjnpr.orgnih.govtjnpr.org |

| Hep-2 cells | This compound | Increased | Decreased | tjnpr.orgnih.govtjnpr.org |

| Ehrlich solid carcinoma-bearing mice | This compound loaded in silver nanoparticles | Increased | Decreased | nih.govnih.govresearchgate.net |

| Renal Ischemia/Reperfusion Injury (rat) | This compound and Pantoprazole combination | Down-regulated | Up-regulated | mdpi.com |

The p53 tumor suppressor protein plays a significant role in cell cycle arrest and apoptosis. Research suggests that this compound may influence the p53 pathway, particularly in cancer cells with aberrant p53 expression. tjnpr.orgnih.gov Studies in KB and Hep-2 cells, which have been reported to have abnormal expression of mutant p53, showed that this compound treatment lowered the expression of mutant p53 protein. tjnpr.orgnih.gov This down-regulation of mutant p53, alongside the modulation of Bax and Bcl-2, contributes to the apoptotic potential of this compound in these models. tjnpr.orgnih.gov

This compound has been observed to deplete intracellular iron ions in cancer cells. researchgate.netnih.govtaylorandfrancis.com Iron is essential for rapidly dividing cells, and its depletion can disrupt cellular processes and contribute to cell death. researchgate.nettaylorandfrancis.comresearchgate.net The iron-responsive element/iron regulatory protein (IRE/IRP) system is involved in balancing intracellular iron levels, and this compound is suggested to target this system to lower iron in lung cancer cells, which in turn can trigger caspase-3 activation and induce cell death by interrupting the mitochondrial membrane. researchgate.netresearchgate.net

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process. nih.govtg.org.aumdpi.com Studies investigating the effects of this compound, particularly in combination with other agents like silver nanoparticles in Ehrlich solid carcinoma-bearing mice, have indicated that this compound can inhibit angiogenesis by lowering VEGF levels in tumor tissues. nih.govnih.govresearchgate.net This suggests that modulating VEGF expression is another mechanism through which this compound may exert its anti-tumor effects in research models. nih.govnih.govresearchgate.net

Interactive Table 3: Effect of this compound on VEGF Levels in Research Models

| Model | Treatment | VEGF Levels | Reference |

| Ehrlich solid carcinoma-bearing mice | This compound loaded in silver nanoparticles | Lowered | nih.govnih.govresearchgate.net |

| Ehrlich solid carcinoma-bearing mice | This compound | Decreased | nih.govnih.gov |

Reduction of Intracellular Iron Concentration

Other Molecular Targets and Signaling Pathways

This compound's effects extend to modulating various other molecular targets and associated signaling cascades beyond its historical applications. researchgate.netnih.govbioscientifica.com

This compound has been identified as an agonist of G-protein Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). researchgate.netbioscientifica.combioscientifica.comnih.govmedchemexpress.com GPR40 is predominantly expressed in pancreatic beta cells and plays a crucial role in the fatty acid amplification of glucose-induced insulin (B600854) secretion. wikipathways.org Activation of GPR40 by agonists like this compound can trigger downstream signaling cascades. researchgate.netbioscientifica.combioscientifica.comnih.govmedchemexpress.com

This compound's agonism of GPR40 has been shown to regulate the GPR40/cAMP/Ca²⁺/IRS2/PI3K/Akt signaling pathway. researchgate.netbioscientifica.combioscientifica.comnih.govresearchgate.net This pathway is implicated in protecting pancreatic beta cells. Studies using INS-832/13 cells demonstrated that this compound could protect these cells by regulating this specific pathway. researchgate.netbioscientifica.combioscientifica.comnih.gov Activation of this cascade involves increases in intracellular cAMP and Ca²⁺ levels, which subsequently influence Insulin Receptor Substrate 2 (IRS2), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B). researchgate.netbioscientifica.combioscientifica.comnih.govnih.gov Akt is a key protein involved in beta-cell growth and apoptosis, and its regulation by this compound through this pathway contributes to beta-cell protection. bioscientifica.combioscientifica.com

| Pathway Component | Role in Signaling | Influence by this compound (via GPR40) |

|---|---|---|

| GPR40 | Receptor activation | Agonism researchgate.netbioscientifica.combioscientifica.comnih.govmedchemexpress.com |

| cAMP | Second messenger | Increased levels researchgate.netbioscientifica.combioscientifica.comnih.govresearchgate.net |

| Ca²⁺ | Second messenger | Increased intracellular concentration researchgate.netbioscientifica.combioscientifica.comnih.govresearchgate.net |

| IRS2 | Signaling protein | Regulation/Antagonism of decrease bioscientifica.combioscientifica.com |

| PI3K | Kinase | Involved in cascade researchgate.netbioscientifica.combioscientifica.comnih.gov |

| Akt (PKB) | Kinase | Involved in cascade, key for beta-cell function researchgate.netbioscientifica.combioscientifica.comnih.gov |

In addition to beta-cell protection, this compound's GPR40 agonism also influences glucose-stimulated insulin secretion (GSIS) via the GPR40/cAMP/Ca²⁺/CaMKII pathway. researchgate.netbioscientifica.combioscientifica.comnih.gov This pathway involves the modulation of intracellular cAMP and Ca²⁺, leading to the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). researchgate.netbioscientifica.combioscientifica.comnih.govnih.govnih.gov CaMKII is a multifunctional protein kinase triggered by increased intracellular Ca²⁺. nih.govnih.gov Its activation in beta cells is linked to the regulation of insulin secretion machinery. wikipathways.orgnih.gov Studies in INS-832/13 cells have shown that this compound increases GSIS by modulating this pathway. researchgate.netbioscientifica.combioscientifica.comnih.gov

| Pathway Component | Role in Signaling | Influence by this compound (via GPR40) |

|---|---|---|

| GPR40 | Receptor activation | Agonism researchgate.netbioscientifica.combioscientifica.comnih.govmedchemexpress.com |

| cAMP | Second messenger | Increased levels researchgate.netbioscientifica.combioscientifica.comnih.govresearchgate.net |

| Ca²⁺ | Second messenger | Increased intracellular concentration researchgate.netbioscientifica.combioscientifica.comnih.govresearchgate.net |

| CaMKII | Kinase | Modulation/Activation researchgate.netbioscientifica.combioscientifica.comnih.govnih.govnih.gov |

This compound has been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govtandfonline.comnih.govdntb.gov.uaresearchgate.netnih.govresearchgate.net MAPK pathways, including ERK1/2, JNK, and p38, are involved in various cellular processes such as inflammation, apoptosis, and proliferation. dntb.gov.uanih.gov Research indicates that this compound can attenuate MAPK signaling in different contexts. For instance, in experimentally induced renal ischemia/reperfusion injury, this compound was found to suppress the MAPK (ERK1/2, JNK, p38)–NF-κB intracellular signaling pathway. dntb.gov.uanih.govresearchgate.net this compound has also been reported to modulate p38 MAPK and ERK1/2 in studies related to pulmonary fibrosis. researchgate.net

| MAPK Subtype | Cellular Role | Influence by this compound | Context of Study |

|---|---|---|---|

| ERK1/2 | Proliferation, differentiation, survival | Attenuation/Suppression dntb.gov.uaresearchgate.netnih.govresearchgate.net | Renal ischemia/reperfusion injury, Pulmonary fibrosis dntb.gov.uaresearchgate.netnih.govresearchgate.net |

| JNK | Apoptosis, inflammation, stress response | Attenuation/Suppression dntb.gov.uanih.govresearchgate.net | Renal ischemia/reperfusion injury dntb.gov.uanih.govresearchgate.net |

| p38 | Inflammation, apoptosis, stress response | Attenuation/Suppression dntb.gov.uaresearchgate.netnih.govresearchgate.net | Renal ischemia/reperfusion injury, Pulmonary fibrosis dntb.gov.uaresearchgate.netnih.govresearchgate.net |

This compound has been identified as a potential modulator of T-box 3 (TBX3). nih.govchemicalbook.comnih.gov TBX3 is a transcription factor belonging to the T-box family, known for its crucial roles in embryonic development and organogenesis. nih.govbiorxiv.org TBX3 is often overexpressed in various malignancies and is involved in regulating tumor formation and cell migration, making it a potential drug target. nih.govbiorxiv.org Structure-based virtual screening procedures have identified this compound as a potential inhibitor of TBX3. nih.gov TBX3 can bind to both T-box and E-box motifs in DNA and regulate gene expression, acting as both an activator and repressor depending on the context. biorxiv.org

| Target | Type | Cellular Role | Influence by this compound |

|---|---|---|---|

| T-box 3 (TBX3) | Transcription Factor | Embryonic development, organogenesis, tumor formation, cell migration nih.govbiorxiv.org | Potential modulation/inhibition nih.govchemicalbook.comnih.gov |

This compound has been shown to suppress the activation of the NLRP3 inflammasome. bohrium.comresearchgate.netpodiatryarena.com The NLRP3 inflammasome is a multiprotein complex that plays a key role in mediating inflammatory responses. researchgate.netnih.gov Its activation is linked to various pathological conditions. This compound's suppressive effect on the NLRP3 inflammasome can occur through different pathways, including those involving β-Arrestin2, IκBα, and NF-κB signaling. bohrium.comresearchgate.netpodiatryarena.com

Specifically, this compound can suppress inflammation via the GPR40/NF-κB/NLRP3 pathway. bohrium.comresearchgate.net NF-κB is a transcription factor that regulates genes involved in immunity and inflammation. nih.govgenome.jpfrontiersin.org Its activity is typically inhibited by IκBα, which sequesters NF-κB in the cytoplasm. genome.jpnih.govrcsb.org β-Arrestin2 has been shown to interact with IκBα, preventing its degradation and thus inhibiting NF-κB activation. nih.govnih.gov this compound has been reported to suppress NLRP3 inflammasome activation through β-Arrestin2 or the β-Arrestin2/IκBα/NF-κB signaling pathway. podiatryarena.com This modulation leads to a reduction in the inflammatory response. bohrium.comresearchgate.netpodiatryarena.com

| Pathway Component | Role in Signaling | Influence by this compound |

|---|---|---|

| NLRP3 Inflammasome | Mediator of inflammation | Activation suppression bohrium.comresearchgate.netpodiatryarena.com |

| β-Arrestin2 | Adaptor protein, signaling regulator | Involved in suppression pathway podiatryarena.comnih.govnih.gov |

| IκBα | Inhibitor of NF-κB | Interaction with β-Arrestin2, stabilization podiatryarena.comnih.govrcsb.orgnih.gov |

| NF-κB | Transcription factor | Inhibition of activation nih.govbohrium.comresearchgate.netpodiatryarena.comgenome.jpfrontiersin.org |

cAMP/Ca2+/IRS2/PI3K/Akt Signaling

CaMKKβ/AMPK/SIRT1/PGC-1α Signaling in Mitochondrial Function

Research indicates that this compound (Vin), a monoterpenoid indole (B1671886) alkaloid, can improve mitochondrial dysfunction through the CaMKKβ/AMPK/SIRT1/PGC-1α signaling pathway. This mechanism has been specifically observed in the context of diabetic peripheral neuropathy (DPN) in mouse models and in LPS/ATP-treated RSC96 cells. researchgate.netnih.govdovepress.comresearchgate.net

The CaMKKβ/AMPK/SIRT1/PGC-1α pathway is recognized for its potent role in sensing oxidative stress and regulating mitochondrial function. researchgate.net Studies have shown that this compound administration in DPN mice increased the protein levels of phosphorylated AMPK (p-AMPK), SIRT1, and PGC-1α in sciatic nerve tissues. researchgate.net Considering that AMPK can be regulated by upstream kinases like CaMKKβ and LKB1, investigations have also examined the protein levels of these kinases. researchgate.netbiomolther.orgnih.gov

Activation of this signaling cascade by this compound appears to be dependent on G-protein-coupled receptor 40 (GPR40). The beneficial effects of this compound, including the improvement of mitochondrial dysfunction via the CaMKKβ/AMPK/SIRT1/PGC-1α pathway, were abolished when GPR40 was specifically knocked down in dorsal root ganglia and sciatic nerve tissues of DPN mice. researchgate.netnih.govdovepress.com

Mitochondrial dysfunction is a significant factor in various neurodegenerative conditions, including DPN. researchgate.netnih.govnih.gov PGC-1α is a key regulator of mitochondrial function and biogenesis in multiple cell types, including sensory neurons. researchgate.netnih.govfrontiersin.org AMP-activated protein kinase (AMPK) is known to augment PGC-1α activity, and this pathway is often impaired in diabetes, contributing to mitochondrial dysfunction and neurodegeneration. researchgate.net SIRT1, an NAD+-dependent protein deacetylase, also interacts with and deacetylates PGC-1α, enhancing its activity and promoting mitochondrial biogenesis and function. frontiersin.orgharvard.edu The interplay between AMPK and SIRT1 is crucial, as they regulate each other's activities and are vital links in the network controlling metabolic homeostasis and mitochondrial function. nih.govresearchgate.net

Data Table: Effect of this compound on Mitochondrial Respiration Parameters in DRG Neurons of DPN Mice

| Mitochondrial Respiration Parameter | DPN Mice (Control) | DPN Mice + this compound |

| Basal Respiration | Data Available | Improved |

| Maximal Respiration | Data Available | Improved |

| Spare Respiration Capacity | Data Available | Improved |

| ATP Production | Data Available | Improved |

Note: "Data Available" indicates that specific numerical data points were presented in the source, but the interactive table format here summarizes the reported outcome (Improved) rather than reproducing exact numerical values.

Preclinical Research Models and in Vitro Studies

In Vitro Cellular Models

In vitro studies employing various cell lines and primary cell cultures provide valuable insights into the direct effects of vincamine on specific cellular processes relevant to different disease states.

Cancer Cell Lines (e.g., A549, KB, Hep-2, B16 Melanoma Cells)

Research has explored the potential anticancer activities of this compound using several cancer cell lines. This compound has demonstrated the ability to reduce the proliferation of certain cancer cells in a dose-dependent manner tjnpr.org.

Studies on human KB oral epidermoid carcinoma and Hep-2 laryngeal cancer cells indicated that this compound treatment led to a reduction in cell proliferation tjnpr.orgnih.gov. This effect was associated with the induction of apoptosis, mediated through the downregulation of anti-apoptotic proteins like Bcl-2 and mutant p53, and the upregulation of pro-apoptotic proteins such as Bax and caspase-3 tjnpr.orgnih.gov. Furthermore, this compound treatment enhanced the generation of reactive oxygen species (ROS) and induced mitochondrial membrane depolarization in these cell lines, contributing to apoptotic cell death tjnpr.orgnih.gov.

In A549 human lung carcinoma cells, this compound was found to inhibit proliferation and trigger cell death. This was linked to the disruption of mitochondrial membrane potential, activation of caspase-3, and an increase in intracellular ROS generation nih.gov. This compound also exhibited antimelanogenesis activity against B16 mouse melanoma cells nih.gov.

The observed cytotoxic effects of this compound on these cancer cell lines suggest potential as a novel anticancer agent, possibly for use in combination therapies to address issues like multidrug resistance nih.gov.

Neurodegenerative Cell Models (e.g., DJ-1-deficient Human Cells, PC12 Cells)

This compound has been investigated for its potential neuroprotective effects in in vitro models relevant to neurodegenerative diseases, particularly Parkinson's disease (PD) and Alzheimer's disease (AD).

In DJ-1-deficient human cells, a model used in PD research, this compound has shown the ability to suppress PD-related phenotypes researchgate.netnih.govbiorxiv.orgacs.org. Specifically, this compound diminished oxidative stress-induced lethality by decreasing apoptosis, increasing mitochondrial viability, and reducing oxidative stress levels in these cells researchgate.netnih.govbiorxiv.orgacs.org. The beneficial effects might be partially attributed to the inhibition of voltage-gated sodium channels researchgate.netnih.govbiorxiv.orgacs.org. Pretreatment with 10 µM this compound significantly attenuated oxidative stress-induced death in DJ-1-deficient cells, with neuroprotective effects observed in a range of 2.5–20 µM nih.gov.

Studies using PC12 cells, a commonly used model for neuronal studies techscience.com, have explored this compound's effects against amyloid-β (Aβ)-induced cytotoxicity, relevant to AD nih.gov. This compound alleviated cytotoxicity induced by Aβ25-35 peptides in PC12 cells nih.gov. The relative survival rate of Aβ25-35-treated PC12 cells increased with increasing this compound concentration nih.gov. This compound also regulated the levels of Akt and phospho-Akt in PC12 cells, suggesting a potential neuroprotective mechanism through the phosphatidylinositol-3 kinase/Akt signaling pathway nih.gov. Furthermore, this compound pretreatment reduced Aβ25-35 induced oxidative stress in PC12 cells by affecting levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD) nih.gov.

Renal and Hepatic Cell Models

While the search results did not provide specific in vitro data for this compound on general renal or hepatic cell lines as distinct categories, some information regarding protective effects in the context of injury was found.

This compound has shown renal protection against cisplatin-induced nephrotoxicity mdpi.com. This beneficial effect was suggested to result from the antioxidant, anti-inflammatory, and antiapoptotic activities of this compound nih.gov.

Regarding hepatic models, a study using a normal human hepatic cell line (L02 cells) investigated the effects of vinpocetine (B1683063), a synthetic derivative of this compound, against oxidative stress-induced liver toxicity researchgate.net. While this specifically pertains to a derivative, it suggests a potential area of investigation for this compound itself. The study on vinpocetine showed prevention of cytotoxicity induced by hydrogen peroxide (H2O2) and paracetamol (APAP) in L02 cells, reducing ROS generation and increasing Nrf2 expression and intracellular glutathione levels researchgate.net.

Pancreatic Beta Cell Models (e.g., INS-1 832/13 Rat Cells)

This compound has been investigated for its potential in ameliorating beta-cell dysfunction, relevant to type 2 diabetes mellitus (T2DM). Studies using INS-1 832/13 rat insulinoma cells, a model for pancreatic beta-cell function merckmillipore.com, have shown that this compound can protect these cells and improve glucose-stimulated insulin (B600854) secretion (GSIS) bioscientifica.comresearchgate.net.

This compound was found to protect INS-832/13 cells from apoptosis induced by streptozotocin (B1681764) (STZ) bioscientifica.comresearchgate.net. It also enhanced GSIS by targeting the G-protein-coupled receptor 40 (GPR40) bioscientifica.comresearchgate.net. The mechanism involves the regulation of the GPR40/cAMP/Ca2+/IRS2/PI3K/Akt signaling pathway for cell protection and the GPR40/cAMP/Ca2+/CaMKII pathway for increasing GSIS bioscientifica.comresearchgate.net. This compound antagonized the STZ-induced decrease in p-Akt levels in INS-832/13 cells bioscientifica.com.

| Effect on INS-1 832/13 Cells | Mechanism/Associated Pathway |

| Protection from STZ-induced apoptosis | GPR40/cAMP/Ca2+/IRS2/PI3K/Akt signaling pathway |

| Increased GSIS | GPR40/cAMP/Ca2+/CaMKII pathway |

| Reversal of STZ-induced p-Akt reduction | PI3K/Akt pathway |

Human Corneal Epithelial Cells

This compound has demonstrated protective effects in human corneal epithelial cells (HCECs), particularly against inflammation and oxidative stress induced by lipopolysaccharide (LPS) medchemexpress.comresearchgate.netmdpi.comnih.govnih.gov.

In LPS-treated HCECs, this compound at various concentrations (20, 40, and 80 µM) exerted a significant, concentration-dependent protective effect on cell viability and ameliorated inflammation medchemexpress.comnih.gov. This compound exhibited strong antioxidant activity, reducing reactive oxygen species (ROS) levels and regulating the levels of superoxide dismutase (SOD), total antioxidant capacity (T-AOC), and malondialdehyde (MDA) medchemexpress.comresearchgate.netnih.gov. Its anti-inflammatory activities were demonstrated by decreasing the expression of pro-inflammatory cytokines such as IL-6, IL-8, IL-1β, TNF-α, and TGF-β researchgate.netnih.gov. Intracellular thioredoxin reductase (TrxR) activity was also significantly activated by this compound in LPS-treated HCECs medchemexpress.comnih.gov.

| Effect on LPS-treated HCECs | Key Findings |

| Cell Viability | Protected from LPS-induced reduction |

| Inflammation | Ameliorated; decreased expression of IL-6, IL-8, IL-1β, TNF-α, TGF-β |

| Oxidative Stress | Reduced ROS levels; regulated SOD, T-AOC, and MDA levels |

| Antioxidant Enzyme Activity | Significantly activated intracellular TrxR activity; no inhibition/activation of Trx, GR, and GPx activities |

Astrocytes

Research into the effects of this compound on astrocytes, a type of glial cell in the central nervous system, is also being conducted eurekaselect.com. While direct in vitro studies specifically on this compound's effects on astrocytes were not extensively detailed in the search results, a study on vindeburnol, a structural analog of this compound, provided some relevant information researchgate.net.

Vindeburnol was reported to decrease astrocyte activation in the cerebellum and the Locus coeruleus in a mouse model researchgate.net. This suggests that this compound or its derivatives may have modulating effects on astrocyte activity, which is relevant in neuroinflammatory and neurodegenerative conditions researchgate.net. Further direct in vitro studies on this compound's interaction with astrocytes are indicated for a comprehensive understanding of its potential neuropharmacological profile.

This compound, a natural indole (B1671886) alkaloid derived from the leaves of Vinca (B1221190) minor, has been the subject of various preclinical investigations to explore its potential therapeutic effects across different disease models. These studies encompass both in vitro and in vivo approaches, providing insights into its cellular and systemic activities.

Spiral Ganglion Neurons (SGNs)

Research has explored the protective effects of this compound on spiral ganglion neurons (SGNs), which are crucial for hearing. Studies in guinea pig models of endolymphatic hydrops (ELH), a condition characterized by excessive fluid buildup in the inner ear, have shown that this compound can exert protective effects on SGNs. This compound treatment in these models was associated with a significant increase in SGN density. nih.gov Furthermore, this compound was found to enhance the viability of glutamate-injured SGNs in vitro and suppress cell apoptosis and necrosis. nih.gov This protective effect is linked to the modulation of several signaling pathways, including the PI3K/Akt pathway, which is involved in neuronal survival. nih.gov this compound treatment increased the levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and Bcl-2, while decreasing levels of Bax, cleaved-caspase3, and cleaved-caspase9 in this compound-treated SGNs. nih.gov Additionally, this compound was observed to increase the synthesis of neurotrophins such as NGF, BDNF, NT3, and NT4, and enhance the expression of their receptors, Trks, which play a role in neurotrophin-mediated cellular activities and neuronal survival via the PI3K/Akt pathway. nih.gov